molecular formula C8H21ClOSi2 B3271169 3-(Trimethylsiloxypropyl)dimethylchlorosilane CAS No. 54175-55-2

3-(Trimethylsiloxypropyl)dimethylchlorosilane

Cat. No.: B3271169
CAS No.: 54175-55-2
M. Wt: 224.87 g/mol
InChI Key: WTIDHBNTNHHZKI-UHFFFAOYSA-N
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Description

3-(Trimethylsiloxypropyl)dimethylchlorosilane is an organosilicon compound with the molecular formula C8H21ClOSi2. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is known for its role as a silane coupling agent, which helps in improving the adhesion between organic and inorganic materials .

Scientific Research Applications

3-(Trimethylsiloxypropyl)dimethylchlorosilane has a wide range of applications in scientific research, including:

Safety and Hazards

The safety and hazards associated with 3-(Trimethylsiloxypropyl)dimethylchlorosilane are represented by Risk Statements 34 and Safety Statements 26-36/37/39 . It is classified under RIDADR 2987 .

Preparation Methods

3-(Trimethylsiloxypropyl)dimethylchlorosilane can be synthesized through the reaction of chlorodimethylsilane with allyloxytrimethylsilane. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods often involve the use of specialized equipment to handle the reactive intermediates and to maintain the required reaction conditions.

Chemical Reactions Analysis

3-(Trimethylsiloxypropyl)dimethylchlorosilane undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.

    Hydrolysis: In the presence of water, it can hydrolyze to form silanols and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions to form siloxane bonds.

Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .

Mechanism of Action

The mechanism of action of 3-(Trimethylsiloxypropyl)dimethylchlorosilane involves its ability to form strong bonds with both organic and inorganic materials. This is achieved through the formation of siloxane bonds, which provide stability and durability to the materials. The compound can also interact with various molecular targets, such as hydroxyl groups on surfaces, to enhance adhesion and compatibility .

Comparison with Similar Compounds

3-(Trimethylsiloxypropyl)dimethylchlorosilane can be compared with other similar compounds, such as:

  • (3-Cyanobutyl)Trichlorosilane
  • T-Butyldichlorosilane
  • 1-Propenylmethyldichlorosilane
  • 2-(Chloromethyl)Allyltrichlorosilane

What sets this compound apart is its unique combination of properties, including its ability to improve adhesion and its versatility in various applications. This makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

chloro-dimethyl-(3-trimethylsilyloxypropyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21ClOSi2/c1-11(2,3)10-7-6-8-12(4,5)9/h6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIDHBNTNHHZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCC[Si](C)(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21ClOSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 500 ml Schlenk flask equipped with a stir-bar, a reflux condenser and a rubber septum was charged under nitrogen with 94.6 g of HSiMe2Cl and 5 drops of a 0.1 M solution of the platinum complex Pt(0) 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane complex (a product sold by Aldrich Chemical Co) at room temperature. To this solution 131 g of Me3SiO—CH2—CH═CH2 was added during 30 minutes. After the addition the reaction mixture was gradually heated at 40° C. and mantained at this temperature under stirring for 2 hours, and finally heated at 60° C. for another 5 hours. The desired product can be isolated by distillation under vacuum (25 mbar) at 84° C. Yield 80%. 1H NMR (CDCl3): 0.125 (s, 9H, SiMe3), 0.413 (s, 6H, SiMe2), 0.798–0.890 (m, 2H, CH2), 1.595–1.720 (m, 2H, CH2), 3.585 (t, 2H, CH2).
Quantity
94.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
131 g
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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